(+)-beta-Cedrene

CYP2B6 inhibition drug metabolism

(+)-beta-Cedrene is a tricyclic sesquiterpene hydrocarbon that occurs naturally as the (+)-enantiomer, primarily in cedarwood essential oils. It is one of two isomeric forms of cedrene, differing from (−)-alpha-cedrene in the position of a double bond and in its specific optical rotation.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 546-28-1
Cat. No. B1245098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-beta-Cedrene
CAS546-28-1
Synonymsalpha-cedrene
beta-cedrene
cedrene
cedrone
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1CCC2C13CCC(=C)C(C3)C2(C)C
InChIInChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m1/s1
InChIKeyDYLPEFGBWGEFBB-OSFYFWSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-beta-Cedrene (CAS 546-28-1): Procurement Guide for the Tricyclic Sesquiterpene Isomer


(+)-beta-Cedrene is a tricyclic sesquiterpene hydrocarbon that occurs naturally as the (+)-enantiomer, primarily in cedarwood essential oils [1]. It is one of two isomeric forms of cedrene, differing from (−)-alpha-cedrene in the position of a double bond and in its specific optical rotation [2]. As a naturally derived chiral compound, (+)-beta-cedrene is widely employed as a fragrance component, a synthetic building block, and a reference standard in chiral analytical methods [3]. Its procurement for research or industrial applications is driven by its distinct stereochemical identity and a unique cytochrome P450 inhibition profile compared to its isomer.

Why Generic (+)-beta-Cedrene (CAS 546-28-1) Substitution Fails: Key Differentiators from α-Cedrene and Cedrol


Substituting (+)-beta-cedrene with its isomer (−)-alpha-cedrene or structurally related sesquiterpenes such as cedrol introduces critical deviations in stereochemical identity, cytochrome P450 enzyme inhibition selectivity, and analytical behavior. These differences directly impact the validity of chiral chromatography standards, the interpretation of structure-activity relationships in biological assays, and the predictability of drug-drug interaction liabilities. The following evidence quantifies exactly where (+)-beta-cedrene diverges from its closest comparators, establishing why generic replacement without experimental validation is scientifically unsound [1][2].

Quantitative Differentiation Evidence for (+)-beta-Cedrene (CAS 546-28-1) Against Closest Analogs


CYP2B6 Inhibition Potency: β-Cedrene Ki 1.6 μM vs. Cedrol (0.9 μM) and Thujopsene (0.8 μM)

In a head-to-head comparison using human liver microsomes, β-cedrene exhibited a competitive inhibition constant (Ki) of 1.6 μM against CYP2B6-mediated bupropion hydroxylase. This potency was 1.8-fold lower than cedrol (Ki = 0.9 μM) and 2-fold lower than thujopsene (Ki = 0.8 μM), but approximately 1.8-fold stronger than the selective CYP2B6 inhibitor thioTEPA (Ki = 2.9 μM) [1].

CYP2B6 inhibition drug metabolism

CYP3A4 Inhibition: β-Cedrene Exhibits Moderate Inhibition While Cedrol Shows Strong Inhibition (Ki 3.4 μM)

The same study revealed that β-cedrene moderately blocked CYP3A4-mediated midazolam hydroxylation, whereas cedrol exhibited strong inhibition with a Ki value of 3.4 μM [1]. This differential effect on CYP3A4, a key enzyme in the metabolism of approximately 50% of marketed drugs, distinguishes β-cedrene's drug interaction profile.

CYP3A4 inhibition drug-drug interactions

Antimicrobial Potency: β-Cedrene and α-Cedrene Display Identical MIC Values of 3.06 µg/mL

In a direct antimicrobial assay of purified sesquiterpenes isolated from Juniperus thurifera wood, both α-cedrene and β-cedrene exhibited minimum inhibitory concentrations (MICs) of 3.06 µg/mL against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Proteus sp. [1]. This indicates that the two cedrene isomers are equally potent against these microbial targets under the tested conditions.

antimicrobial MIC sesquiterpene

Optical Rotation: β-Cedrene [α]20/D +13° vs. α-Cedrene -88°

The specific optical rotation of (+)-beta-cedrene is reported as [α]20/D +13±1° (neat) , whereas (−)-alpha-cedrene exhibits a specific rotation of -88° (c=10% in ethanol) . This large difference (>100° in magnitude and opposite sign) provides a robust, quantitative chiroptical signature for distinguishing the two isomers and verifying enantiomeric purity.

chiral analysis optical rotation enantiomer

CYP Enzyme Selectivity: Negligible Inhibition of CYP1A2, CYP2A6, CYP2D6, and CYP2C Family

At a concentration of 100 μM, β-cedrene negligibly inhibited CYP1A2, CYP2A6, and CYP2D6 activities, and it did not inhibit CYP2C8, CYP2C9, or CYP2C19 [1]. In contrast, thujopsene was a mechanism-based inhibitor of the CYP2C subfamily, and cedrol weakly inhibited these isoforms. This narrow inhibition profile (primarily CYP2B6 and moderate CYP3A4) suggests a reduced likelihood of broad drug-drug interactions.

CYP selectivity drug interaction in vitro

Enantiomeric Purity Specification: ≥95% (Sum of Enantiomers, GC) for Commercial Batches

Commercial sources of (+)-beta-cedrene typically specify a purity of ≥95% (sum of enantiomers, GC) . This specification ensures a high level of chemical and stereochemical consistency across batches, which is essential for reproducible analytical and biological assays. While α-cedrene is also available at similar purity levels , the combination of defined optical rotation and enantiomeric purity allows unambiguous identification.

purity GC analysis quality control

Optimal Research and Industrial Application Scenarios for (+)-beta-Cedrene (CAS 546-28-1)


CYP2B6-Selective Inhibition Studies in Drug Metabolism Research

For investigations of CYP2B6-mediated drug metabolism, (+)-beta-cedrene serves as a potent competitive inhibitor (Ki = 1.6 μM) with a favorable selectivity window. Its negligible inhibition of CYP1A2, CYP2A6, CYP2D6, and the CYP2C subfamily, combined with only moderate CYP3A4 inhibition, makes it a more selective tool compared to cedrol (strong CYP3A4 inhibition) or thujopsene (mechanism-based CYP2C inhibition). This selectivity profile reduces confounding off-target effects in human liver microsome assays [1].

Chiral Analytical Reference Standard for GC and Polarimetry

The distinct optical rotation of (+)-beta-cedrene ([α]20/D +13°) compared to (−)-alpha-cedrene (-88°) provides a robust chiroptical reference for verifying enantiomeric identity and purity. Commercial material with ≥95% enantiomeric purity (GC) is well-suited as a calibration standard in chiral gas chromatography methods and for validating the stereochemical integrity of natural product extracts [1].

Natural Product Chemistry and Biosynthetic Pathway Elucidation

(+)-beta-Cedrene is a key biosynthetic product in fungal terpene cyclase pathways, as demonstrated in Fusarium verticillioides. Its absolute configuration, confirmed by chiral GC-MS, links it to the trichodiene stereostructure. Researchers investigating sesquiterpene cyclase mechanisms or comparing biosynthetic outputs can use authenticated (+)-beta-cedrene as a reference standard to validate metabolite identity and stereochemistry [1].

Antimicrobial Activity Comparisons Between Cedrene Isomers

Given the identical MIC values (3.06 µg/mL) of α- and β-cedrene against Bacillus subtilis and Proteus sp., studies aiming to dissect the structural requirements for antimicrobial activity can use either isomer as a baseline. However, for investigations that also incorporate CYP enzyme interaction or chiral analysis, (+)-beta-cedrene's unique profile provides added experimental value beyond antimicrobial potency [1].

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